N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a complex organic compound that features a combination of chlorobenzyl, phenyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the chlorobenzyl group and finally the formation of the oxalamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The imidazole group, for example, can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a urea linkage instead of oxalamide.
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The oxalamide linkage, in particular, may offer advantages in terms of stability and reactivity compared to similar compounds with different linkages.
Biological Activity
N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-fungal and anti-cancer research. This article delves into its biological activity, synthesizing findings from various studies, including in vitro assays and structural analyses.
Chemical Structure and Properties
The compound features a unique structure consisting of an imidazole moiety, a chlorobenzyl group, and an oxalamide linkage. Its molecular formula is C21H21ClN4O2, with a molecular weight of approximately 396.87 g/mol. The presence of the imidazole ring is significant as it is known to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Imidazole Group : This moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity.
- Chlorobenzyl Group : Enhances cell membrane penetration, which may increase the compound’s efficacy against intracellular pathogens.
Anti-Fungal Activity
Recent studies have highlighted the anti-fungal properties of compounds similar to this compound. For instance, a study evaluated various imidazole derivatives against Candida albicans and Candida tropicalis, both resistant to fluconazole. The minimum inhibitory concentration (MIC) values indicated promising anti-fungal activity for several derivatives, suggesting that modifications to the imidazole structure can enhance efficacy against resistant strains .
Table 1: Anti-Candida Activity of Imidazole Derivatives
Compound | MIC (µmol/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
Fluconazole | > 1.6325 | 10 |
Miconazole | 0.5 | 25 |
This compound | TBD | TBD |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has also been explored through its interaction with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. The inhibition of IDO can restore immune response capabilities against tumors. Studies have shown that phenyl-imidazole derivatives exhibit significant inhibitory effects on IDO, indicating that this compound may similarly affect this pathway .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Study on IDO Inhibition : A systematic study on phenyl-imidazole derivatives revealed that modifications at the imidazole ring significantly enhanced binding affinity to IDO, suggesting that similar strategies could be applied to optimize this compound for increased potency against cancer cells .
- In Vitro Testing Against Fungal Strains : In vitro assays demonstrated that compounds with imidazole linkages showed varying degrees of effectiveness against resistant fungal strains, emphasizing the need for further exploration into structural modifications that could enhance their bioactivity .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-10-5-4-9-17(18)15-25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,11,13,15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXWZIAORYDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.